molecular formula C13H12FNO2S B1312530 Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 317319-17-8

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No. B1312530
M. Wt: 265.31 g/mol
InChI Key: JSUXMRIOSHOTNY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, also known as EFMTC, is an organofluorine compound and a member of the thiazole family of compounds. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, drug design, and biochemistry. EFMTC is a relatively new compound and has only recently been studied in depth.

Scientific Research Applications

Synthetic Applications and Antimicrobial Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been explored for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) synthesized derivatives of this compound and evaluated their antimicrobial activities against various bacterial and fungal strains, employing serial dilution methods. Their findings contribute to understanding the structure-activity relationship through 3D QSAR analysis, highlighting the potential of these derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Fluorescent Probe for Biothiol Detection

Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This probe can rapidly, sensitively, and selectively detect biothiols in physiological media, demonstrating its utility in revealing cellular function and bioimaging, suggesting its high application potential in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis Methods Improvement

Fong et al. (2004) developed a convenient synthesis route for thiazole-5-carboxylate esters, showcasing a method that offers moderate yields. This synthesis involves photolysis in acetonitrile, demonstrating an efficient approach to creating thiazole derivatives with potential in various scientific applications (Fong et al., 2004).

One-Pot Synthesis Approach

Meng et al. (2014) reported a new and practical one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available materials. This efficient method underscores the versatility of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives in synthetic chemistry, offering good yields under mild conditions (Meng et al., 2014).

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXMRIOSHOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429303
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

CAS RN

317319-17-8
Record name 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-thiobenzamide (1.25 g, 8.04 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (1.11 mL, 8.20 mmol) in ethanol (18 mL) was heated at refluxed for 16 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (1.99 g): MS: (+) m/z 266.03 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wu, W Li, Z Zheng, X Lu, H Zhang, Y Ma… - Journal of …, 2021 - Taylor & Francis
SHP2 is a non-receptor protein tyrosine phosphatase (PTP) encoded by the PTPN11 gene involved in cell death pathway (PD-1/PD-L1) and cell growth and differentiation pathway (…
Number of citations: 13 www.tandfonline.com
Z Li, Y Chen, Z Zhou, L Deng, Y Xu, L Hu, B Liu… - European Journal of …, 2019 - Elsevier
The free fatty acid receptor 1 (FFA1 or GPR40) and peroxisome proliferator-activated receptor δ (PPARδ) have attracted a lot of attention due to their role in promoting insulin secretion …
Number of citations: 41 www.sciencedirect.com
Z Li, C Liu, X Xu, Q Qiu, X Su, Y Dai, J Yang, H Li… - European Journal of …, 2017 - Elsevier
The free fatty acid receptor 1 (FFA1) has emerged as an attractive anti-diabetic target that mediates glucose-stimulated insulin secretion. Several FFA1 agonists have been reported, but …
Number of citations: 32 www.sciencedirect.com
Z Li, C Liu, X Xu, W Shi, H Li, Y Dai, X Cai, W Huang… - Bioorganic …, 2018 - Elsevier
The free fatty acid receptor 1 (FFA1) is a potential target due to its function in enhancement of glucose-stimulated insulin secretion. Takeda’s compound 1 has robustly in vitro activity for …
Number of citations: 11 www.sciencedirect.com

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